

# An In-depth Technical Guide to the Chemical Structure and Characterization of Nitromersol

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## Compound of Interest

Compound Name: Nitromersol

CAS No.: 133-58-4

Cat. No.: B183977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **Nitromersol**. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including experimental protocols and data interpretation, to support further investigation and application of this organomercury compound.

## Chemical Structure and Properties

**Nitromersol**, an organomercury compound, has historically been utilized as an antiseptic and disinfectant.<sup>[1]</sup> Its chemical structure is characterized by a substituted aromatic ring system containing a mercury atom, a nitro group, and a methyl group.

Systematic Name: 5-Methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene<sup>[1][2]</sup>

Alternative Names: Metaphen, 4-Nitro-5-hydroxymercuri-orthocresol<sup>[1]</sup>

Chemical Formula: C<sub>7</sub>H<sub>5</sub>HgNO<sub>3</sub><sup>[3][4]</sup>

Molecular Weight: 351.71 g/mol [2][5]

Appearance: Yellowish-brown, odorless, and tasteless powder or granules.[1][6][7]

Solubility: It is insoluble in water and nearly insoluble in acetone, alcohol, and ether.[5][6]

However, it dissolves in solutions of alkalies and ammonia due to the opening of the anhydride ring and the formation of a salt.[5][6]

## Synthesis of Nitromersol

**Nitromersol** is synthesized through the mercuration of 4-nitro-o-cresol. The process involves the reaction of 4-nitro-o-cresol with mercuric acetate.[5]

## Experimental Protocol: Synthesis of Nitromersol

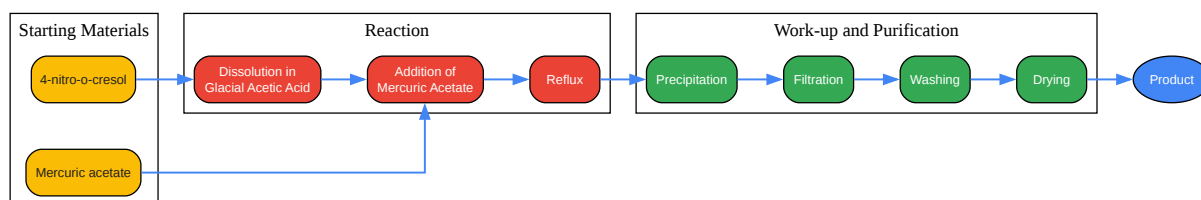
Materials:

- 4-nitro-o-cresol
- Mercuric acetate
- Glacial acetic acid
- Distilled water
- Reaction flask with a reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-nitro-o-cresol in a suitable amount of glacial acetic acid.

- Gradually add a stoichiometric amount of mercuric acetate to the solution while stirring.
- Heat the reaction mixture to reflux and maintain this temperature for a period sufficient to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
- Collect the precipitated **Nitromersol** by vacuum filtration.
- Wash the collected solid with distilled water to remove any unreacted starting materials and byproducts.
- Dry the purified product in an oven at a controlled temperature to obtain the final **Nitromersol** powder.



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Figure 1. Experimental workflow for the synthesis of **Nitromersol**.

## Characterization of Nitromersol

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **Nitromersol**. The following sections detail the expected results from various analytical techniques and provide generalized experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Nitromersol** by providing information about the chemical environment of the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

### 3.1.1. Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	-CH <sub>3</sub>
~7.5	Doublet	1H	Ar-H
~8.0	Doublet	1H	Ar-H

### 3.1.2. Predicted $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~20	-CH <sub>3</sub>
~120-150	Aromatic carbons
~160	Carbon attached to mercury

### 3.1.3. Experimental Protocol: NMR Spectroscopy

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve a small amount of **Nitromersol** (approximately 5-10 mg) in a suitable deuterated solvent (e.g., DMSO- $d_6$ , as **Nitromersol** is soluble in alkaline solutions, a basic solvent might be necessary, or a suitable organic solvent if a soluble derivative is prepared).

- Transfer the solution to a standard 5 mm NMR tube.

#### Data Acquisition:

- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. Typically, a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio are used.
- Acquire the  $^{13}\text{C}$  NMR spectrum using proton decoupling. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **Nitromersol** based on their characteristic vibrational frequencies.

### 3.2.1. Predicted FT-IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch ( $-\text{CH}_3$ )
~1590, 1475	Strong	Aromatic C=C stretch
~1520, 1340	Strong	Asymmetric and symmetric N-O stretch ( $\text{NO}_2$ )
~850-800	Strong	C-H out-of-plane bend
~550-450	Medium	C-Hg stretch

### 3.2.2. Experimental Protocol: FT-IR Spectroscopy

#### Instrumentation:

- An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount of **Nitromersol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

#### Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , by co-adding a sufficient number of scans to obtain a high-quality spectrum.
- Perform a background scan with an empty sample holder or a blank KBr pellet.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Nitromersol**, which aids in confirming its structure.

### 3.3.1. Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Proposed Fragment
351	$[\text{C}_7\text{H}_5\text{HgNO}_3]^+$ (Molecular Ion)
305	$[\text{M} - \text{NO}_2]^+$
202	$[\text{Hg}]^+$ isotopes
151	$[\text{C}_7\text{H}_5\text{NO}_3]^+$
134	$[\text{C}_7\text{H}_4\text{NO}_2]^+$

Note: The presence of mercury will result in a characteristic isotopic pattern due to its multiple stable isotopes.

### 3.3.2. Experimental Protocol: Mass Spectrometry

#### Instrumentation:

- A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

#### Sample Introduction:

- Introduce a small amount of the **Nitromersol** sample into the ion source, typically via a direct insertion probe for solid samples.

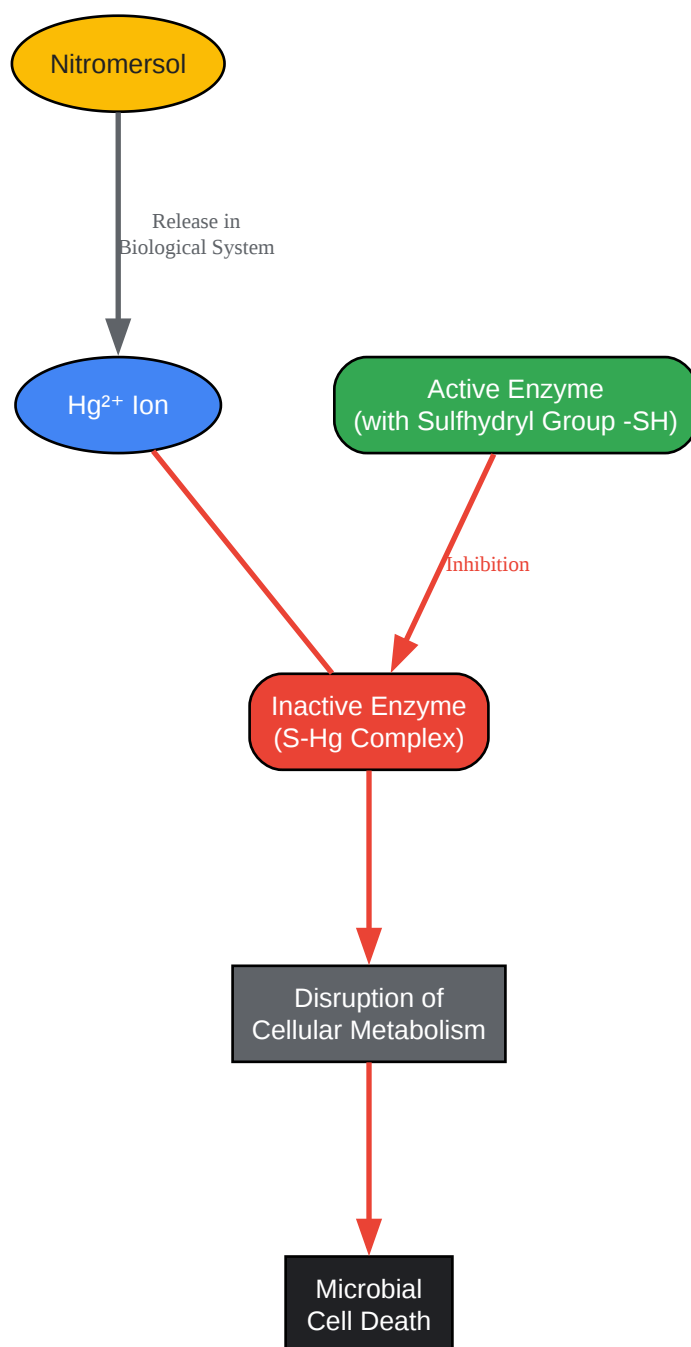
#### Data Acquisition:

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- The electron energy for EI is typically set at 70 eV.

## Mechanism of Action and Biological Signaling

The primary antimicrobial action of **Nitromersol** is attributed to the presence of mercury.[8] Mercury and its compounds exert their toxic effects by reacting with sulfhydryl (-SH) groups present in proteins, particularly enzymes. This interaction leads to the inhibition of essential enzymatic processes within microbial cells, ultimately causing cell death.

The key mechanism involves the high affinity of the mercury ion ( $\text{Hg}^{2+}$ ) for the sulfur atom in the thiol group of cysteine residues within proteins. This binding can disrupt the tertiary structure of the enzyme, altering its active site and rendering it non-functional.



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Figure 2. Signaling pathway of **Nitromersol**'s antimicrobial action.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of **Nitromersol**. The included experimental protocols and predicted spectral data offer a solid foundation for researchers and professionals working with this compound.

The elucidation of its mechanism of action through the inhibition of sulfhydryl-containing enzymes highlights the biochemical basis for its antimicrobial properties. Further research can build upon this information to explore new applications or to develop safer and more effective antimicrobial agents.

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